3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate acetamidopropanoic acid derivative under specific conditions. For instance, the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercaptobenzothiazole in the presence of L-proline as a catalyst is one such method . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with oxygen and nitrogen nucleophiles can lead to the displacement of the 1,3-benzothiazol-2-ylsulfanyl group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticonvulsant agent, with studies indicating its ability to interact with molecular targets such as GABA receptors and sodium channels . Additionally, it has been investigated for its antimicrobial and anti-tubercular properties . In the industry, derivatives of this compound are used in the development of new materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to bind to GABA receptors and sodium channels, thereby modulating neuronal excitability . The compound’s antimicrobial activity is linked to its ability to inhibit key enzymes and disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Similar compounds to 3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid include other benzothiazole derivatives such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide and 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific acetamidopropanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-acetamido-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-7(15)13-9(11(16)17)6-18-12-14-8-4-2-3-5-10(8)19-12/h2-5,9H,6H2,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUQSUDLUOOMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=CC=CC=C2S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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